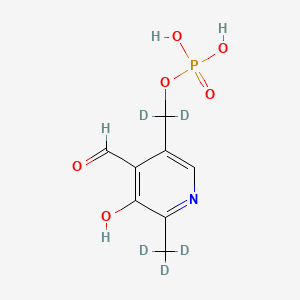

Pyridoxal phosphate-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H10NO6P |

|---|---|

Molecular Weight |

252.17 g/mol |

IUPAC Name |

[dideuterio-[4-formyl-5-hydroxy-6-(trideuteriomethyl)-3-pyridinyl]methyl] dihydrogen phosphate |

InChI |

InChI=1S/C8H10NO6P/c1-5-8(11)7(3-10)6(2-9-5)4-15-16(12,13)14/h2-3,11H,4H2,1H3,(H2,12,13,14)/i1D3,4D2 |

InChI Key |

NGVDGCNFYWLIFO-SGEUAGPISA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C1=NC=C(C(=C1O)C=O)C([2H])([2H])OP(=O)(O)O |

Canonical SMILES |

CC1=NC=C(C(=C1O)C=O)COP(=O)(O)O |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Isotopic Purity of Pyridoxal Phosphate-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of Pyridoxal Phosphate-d5 (PLP-d5), a deuterated isotopologue of the biologically active form of vitamin B6. This document details the synthetic pathways, experimental protocols, and methods for assessing isotopic purity. The information is intended to assist researchers in the fields of metabolic studies, enzyme kinetics, and as a reference for the development of internal standards for mass spectrometry-based assays.

Introduction

Pyridoxal 5'-phosphate (PLP) is a vital coenzyme in a vast array of enzymatic reactions, primarily in amino acid metabolism. Stable isotope-labeled versions of PLP, such as this compound, are invaluable tools in biomedical research. They serve as tracers to elucidate metabolic pathways and as internal standards for accurate quantification of endogenous PLP in biological matrices.[1][2] The synthesis of high-purity PLP-d5 is therefore of significant interest. This guide focuses on a synthetic route involving the introduction of deuterium atoms into the pyridoxine backbone, followed by phosphorylation and oxidation.

Synthetic Pathway

The synthesis of this compound can be achieved through a multi-step process starting from a suitable pyridoxine derivative. A common strategy involves the introduction of deuterium at specific positions of the pyridoxine molecule, followed by conversion to the final product. The overall synthetic scheme is outlined below.

General Synthetic Route

The synthesis commences with the introduction of deuterium into the 2-methyl group of a protected pyridoxine derivative via a base-catalyzed exchange in the presence of deuterium oxide. Further deuteration at the C5 hydroxymethyl group can be achieved using a deuterated reducing agent. The resulting deuterated pyridoxine is then phosphorylated and subsequently oxidized to yield this compound.

Caption: General synthetic pathway for this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for the key steps in the synthesis of this compound.

Synthesis of Pyridoxine-d5 Hydrochloride

A key intermediate in the synthesis of PLP-d5 is pyridoxine deuterated at the 2-methyl and 5-hydroxymethyl positions.

Protocol:

-

Deuteration of the 2-methyl group: N-benzylpyridoxine is subjected to a base-catalyzed hydrogen-deuterium exchange by heating in a solution of sodium deuteroxide in deuterium oxide (D₂O). This step introduces three deuterium atoms at the 2-methyl position.

-

Reduction and Deprotection: The resulting N-benzylpyridoxine-d3 is then reduced using a deuterated reducing agent like lithium aluminum deuteride (LiAlD₄) to introduce two deuterium atoms at the 5-hydroxymethyl position. Subsequent hydrogenolysis with H₂ over a palladium catalyst removes the N-benzyl protecting group to yield Pyridoxine-d5.

-

Salt Formation: The final product is converted to its hydrochloride salt for improved stability and handling.

Synthesis of Pyridoxamine-d5 Phosphate

The deuterated pyridoxine is then phosphorylated and aminated to produce pyridoxamine-d5 phosphate.

Protocol:

-

Phosphorylation: Pyridoxine-d5 hydrochloride is reacted with a phosphorylating agent, such as a mixture of phosphoric acid and phosphorus pentoxide, to yield pyridoxine-d5 phosphate.

-

Amination: The pyridoxine-d5 phosphate is then converted to pyridoxamine-d5 phosphate. This can be achieved through various methods, including reaction with ammonia.

Oxidation to this compound

The final step is the oxidation of pyridoxamine-d5 phosphate to the desired this compound.

Protocol:

-

Reaction Setup: Impure fractions of pyridoxamine-d5 phosphate are dissolved in water.

-

Oxidation: Activated manganese dioxide (MnO₂) is added to the solution, and the mixture is stirred at room temperature. The progress of the reaction can be monitored by UV-Vis spectroscopy.[3]

-

Workup: After the reaction is complete, the manganese dioxide is removed by filtration.

Purification of this compound

Purification is critical to obtain high-purity PLP-d5 and is typically achieved using ion-exchange chromatography.

Protocol:

-

Column Preparation: An Amberlite CG-50 (or similar cation exchange resin) column is prepared in the H+ form.

-

Sample Loading: The filtrate from the oxidation step is loaded onto the column.

-

Elution: The column is eluted with water. Fractions are collected and monitored by UV-Vis spectroscopy.

-

Isolation: Fractions containing pure this compound are pooled, concentrated under reduced pressure, and the product is crystallized.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of this compound based on literature values for analogous deuterated and non-deuterated compounds.

Table 1: Isotopic Purity of Deuterated Pyridoxine Intermediates

| Compound | Isotopic Composition (%) |

| Pyridoxine-d2 | d₀: 1.5, d₁: 8.5, d₂: 90.0 |

| Pyridoxine-d5 | d₀: 0, d₁: 0, d₂: 1.5, d₃: 8.5, d₄: 0, d₅: 90.0 |

Data adapted from Coburn et al. (1982).[3]

Table 2: Expected Yield and Purity of this compound

| Parameter | Value |

| Yield | |

| Overall Yield | 10-20% (estimated based on multi-step synthesis) |

| Purity | |

| Chemical Purity (HPLC) | >98% |

| Isotopic Purity (% d5) | >98% |

Yield is an estimate based on typical multi-step organic syntheses. Purity values are typical for commercially available standards.

Isotopic Purity Determination

The isotopic enrichment and distribution in the final PLP-d5 product are critical parameters. High-resolution mass spectrometry (HRMS) is the primary technique for this analysis.

Experimental Workflow for Isotopic Purity Analysis

Caption: Workflow for isotopic purity determination of PLP-d5.

Protocol:

-

Sample Preparation: A solution of the synthesized PLP-d5 is prepared in a suitable solvent, typically a mixture of water and an organic solvent compatible with mass spectrometry.

-

LC-MS/MS Analysis: The sample is injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. A reversed-phase C18 column is commonly used for separation. The mass spectrometer is operated in positive ion mode, and the mass-to-charge ratio (m/z) of the molecular ion and its isotopologues are monitored.[4][5]

-

Data Analysis: The isotopic distribution is determined by analyzing the mass spectrum of the PLP-d5 peak. The relative intensities of the peaks corresponding to the unlabeled (d0) and deuterated (d1 to d5) species are used to calculate the isotopic enrichment.

Conclusion

The synthesis of this compound with high isotopic purity is a challenging but achievable process. Careful execution of the deuteration, phosphorylation, oxidation, and purification steps is essential for obtaining a high-quality product suitable for demanding research applications. The analytical methods outlined in this guide provide a framework for the characterization and quality control of the final deuterated compound. This technical guide serves as a valuable resource for researchers and professionals involved in the synthesis and application of stable isotope-labeled compounds in the life sciences.

References

- 1. metrohm.com [metrohm.com]

- 2. researchgate.net [researchgate.net]

- 3. Purification and characterization of vitamin B6-phosphate phosphatase from human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development and Clinical Evaluation of a High-Throughput LC-MS/MS Assay for Vitamin B6 in Human Plasma and Serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A stable isotope dilution LC-ESI-MS/MS method for the quantification of pyridoxal-5'-phosphate in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical and Physical Properties of Deuterated Pyridoxal Phosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, is a versatile coenzyme essential for a vast array of metabolic reactions. Its profound involvement in amino acid metabolism, neurotransmitter synthesis, and other critical biochemical pathways has made it a subject of intense scientific scrutiny. The strategic replacement of hydrogen atoms with their heavier isotope, deuterium, in the PLP molecule offers a powerful tool for elucidating enzymatic reaction mechanisms, altering metabolic fates, and potentially enhancing therapeutic properties. This technical guide provides a comprehensive overview of the chemical and physical properties of deuterated Pyridoxal Phosphate, offering valuable insights for researchers, scientists, and professionals engaged in drug development.

Chemical and Physical Properties: A Comparative Analysis

| Property | Pyridoxal 5'-phosphate (Non-deuterated) | Deuterated Pyridoxal 5'-phosphate (Expected) |

| Molecular Weight | 247.14 g/mol [1] | Increased depending on the number and location of deuterium atoms. For example, Pyridoxal Phosphate-d3 has a molecular weight of approximately 250.16 g/mol . |

| Melting Point | 139-143 °C[2][3][4][5] | A slight change is expected. Deuteration can sometimes lead to lower melting points and heats of fusion.[6] |

| Solubility | Appreciable in water (5.7 g/L)[7]; slightly soluble in water, practically insoluble in ethanol.[2] The solubility in binary mixtures of ethanol, isopropanol, or acetone with water increases with temperature and the mole fraction of water.[8] | Potentially altered. Deuteration has been shown to increase the solubility of some compounds.[6] |

| pKa Values | Multiple pKa values have been reported due to the different ionizable groups: Phosphate group: <2.5 and 6.20; Phenolic hydroxyl group: 4.14; Pyridine ring nitrogen: 8.69.[9] Other sources report a strongest acidic pKa of 1.68 and a strongest basic pKa of 4.11.[7][10] | Minor shifts in pKa values are anticipated due to the electronic effects of deuterium substitution. |

Spectroscopic Properties

Deuteration significantly impacts spectroscopic signatures, providing a valuable method for structural elucidation and mechanistic studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: In the ¹H NMR spectrum of deuterated PLP, signals corresponding to the positions where deuterium has been substituted will be absent or significantly reduced in intensity.[11][12] This allows for precise determination of the sites of deuteration.

-

²H NMR: Conversely, ²H NMR spectroscopy can be used to directly observe the deuterium nuclei, providing information about their local environment.[13]

-

¹³C NMR: The ¹³C NMR spectrum will also be affected. The coupling between carbon and deuterium (C-D) is different from that of carbon and hydrogen (C-H), leading to changes in the multiplicity and chemical shifts of signals for carbons bonded to deuterium.[11]

-

³¹P NMR: The ³¹P NMR spectrum of the phosphate group in PLP is sensitive to its protonation state and interactions with enzymes.[14] Deuteration in the vicinity of the phosphate group could potentially induce small shifts in the ³¹P resonance.

Infrared (IR) Spectroscopy

The vibrational frequencies of chemical bonds are dependent on the masses of the constituent atoms. The C-D bond vibrates at a lower frequency than the C-H bond. Therefore, in the IR spectrum of deuterated PLP, absorption bands corresponding to C-H stretching and bending vibrations will be shifted to lower wavenumbers.[15][16] This isotopic shift is a hallmark of deuteration and can be used to confirm the incorporation of deuterium.

UV-Vis Spectroscopy

The electronic transitions responsible for UV-Vis absorption are generally less affected by isotopic substitution than vibrational or magnetic resonance transitions. Therefore, the UV-Vis spectrum of deuterated PLP is expected to be very similar to that of its non-deuterated counterpart.[17][18] However, subtle changes in the absorption maxima and molar absorptivity may be observed due to slight alterations in molecular geometry and electronic distribution upon deuteration.

Experimental Protocols

Synthesis of Deuterated Pyridoxal Phosphate

A common method for the synthesis of deuterated PLP involves the conversion of a deuterated pyridoxine precursor.[19]

Objective: To synthesize deuterated Pyridoxal 5'-phosphate from a deuterated pyridoxine starting material.

Materials:

-

Deuterated Pyridoxine hydrochloride (e.g., Pyridoxine-d2)

-

Manganese dioxide (MnO₂)

-

Polyphosphoric acid

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Organic solvents (e.g., ethanol, acetone)

-

Deuterium oxide (D₂O) for specific labeling if required.

Procedure:

-

Oxidation of Deuterated Pyridoxine:

-

Dissolve deuterated pyridoxine hydrochloride in an appropriate solvent.

-

Add manganese dioxide as the oxidizing agent.

-

Stir the reaction mixture at a controlled temperature until the oxidation to deuterated pyridoxal is complete, as monitored by a suitable technique like thin-layer chromatography (TLC).

-

Filter the reaction mixture to remove the manganese dioxide.

-

Evaporate the solvent to obtain the crude deuterated pyridoxal.

-

-

Phosphorylation:

-

Add the crude deuterated pyridoxal to polyphosphoric acid.

-

Heat the mixture with stirring to facilitate the phosphorylation reaction. The reaction progress can be monitored by HPLC.

-

After completion, cool the reaction mixture and slowly add it to ice-cold water.

-

-

Purification:

-

Adjust the pH of the aqueous solution with NaOH to precipitate the deuterated pyridoxal 5'-phosphate.

-

Collect the precipitate by filtration and wash it with cold water and then with an organic solvent like acetone.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

-

Confirm the identity and purity of the final product using techniques such as NMR, mass spectrometry, and elemental analysis.[20][21][22]

-

Measurement of Kinetic Isotope Effects (KIE)

The kinetic isotope effect is a powerful tool to investigate the mechanism of enzyme-catalyzed reactions.[23][24][25]

Objective: To determine the kinetic isotope effect of a PLP-dependent enzyme using deuterated PLP as a coenzyme or a deuterated substrate.

Materials:

-

PLP-dependent enzyme of interest

-

Deuterated substrate or deuterated PLP

-

Non-deuterated substrate or non-deuterated PLP

-

Buffer solutions at the optimal pH for the enzyme

-

Spectrophotometer or other analytical instrument to monitor the reaction progress.

Procedure:

-

Enzyme Assay:

-

Develop a reliable assay to measure the initial velocity of the enzyme-catalyzed reaction. This could be a spectrophotometric assay monitoring the appearance of a product or the disappearance of a substrate.

-

-

Kinetic Measurements with Non-deuterated Substrate/Coenzyme:

-

Perform a series of kinetic runs with varying concentrations of the non-deuterated substrate (or with non-deuterated PLP if the coenzyme's role is being investigated).

-

Measure the initial velocities at each substrate concentration.

-

Determine the Michaelis-Menten parameters (Vmax and Km) by fitting the data to the Michaelis-Menten equation.

-

-

Kinetic Measurements with Deuterated Substrate/Coenzyme:

-

Repeat the kinetic measurements under identical conditions but using the deuterated substrate or deuterated PLP.

-

Determine the Vmax and Km for the deuterated species.

-

-

Calculation of KIE:

-

The kinetic isotope effect on Vmax is calculated as: KIE(Vmax) = Vmax (non-deuterated) / Vmax (deuterated).

-

The kinetic isotope effect on Vmax/Km is calculated as: KIE(Vmax/Km) = (Vmax/Km) (non-deuterated) / (Vmax/Km) (deuterated).

-

-

Interpretation:

-

A KIE value greater than 1 indicates that the C-H bond breaking step is at least partially rate-limiting. The magnitude of the KIE can provide insights into the transition state of the reaction.

-

Signaling Pathways and Experimental Workflows

Vitamin B6 Salvage Pathway

The Vitamin B6 salvage pathway is crucial for interconverting the various forms of vitamin B6 to the active coenzyme, PLP. Deuterated forms of vitamin B6 vitamers can be used as tracers to study the flux and regulation of this pathway.[26][27][28][29][30]

Caption: The Vitamin B6 salvage pathway illustrating the conversion of dietary vitamers to PLP.

Experimental Workflow for Comparative Analysis

The following workflow outlines the key steps for a comprehensive comparison of deuterated and non-deuterated PLP.

Caption: A logical workflow for the comparative analysis of deuterated and non-deuterated PLP.

Conclusion

Deuterated Pyridoxal Phosphate represents a sophisticated and powerful tool in the arsenal of researchers and drug development professionals. Its altered physicochemical and spectroscopic properties, stemming from the subtle yet significant change in isotopic composition, provide unique avenues for investigating enzymatic mechanisms with high precision. While further research is needed to fully tabulate the quantitative differences between deuterated and non-deuterated PLP, the foundational knowledge and experimental frameworks presented in this guide offer a solid starting point for its application in advancing our understanding of PLP-dependent processes and in the rational design of novel therapeutics.

References

- 1. Pyridoxal 5'-phosphate | C8H10NO6P | CID 1051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pyridoxal 5'-phosphate monohydrate | 41468-25-1 [chemicalbook.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. chemigran.com [chemigran.com]

- 5. Pyridoxal 5′-phosphate powder,BioReagent,cellculturetested 853645-22-4 [sigmaaldrich.com]

- 6. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Showing Compound Pyridoxal 5'-phosphate (FDB021820) - FooDB [foodb.ca]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Pyridoxal 5’-Phosphate | 853645-22-4 [chemicalbook.com]

- 10. go.drugbank.com [go.drugbank.com]

- 11. researchgate.net [researchgate.net]

- 12. cheminfographic.wordpress.com [cheminfographic.wordpress.com]

- 13. chemrxiv.org [chemrxiv.org]

- 14. 31P nuclear-magnetic-resonance studies of pyridoxal and pyridoxamine phosphates. Interaction with cytoplasmic aspartate transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Interaction of thymidylate synthase with pyridoxal 5'-phosphate as studied by UV/visible difference spectroscopy and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. CN109021012B - Synthesis process of pyridoxal 5' -phosphate - Google Patents [patents.google.com]

- 21. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 22. Method for synthesizing pyridoxal phosphate (2018) | Fan Ailong [scispace.com]

- 23. Kinetic Isotope Effects of L-Dopa Decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. Vitamin B6 and Its Role in Cell Metabolism and Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Functional and structural properties of pyridoxal reductase (PdxI) from Escherichia coli: a pivotal enzyme in the vitamin B6 salvage pathway - PMC [pmc.ncbi.nlm.nih.gov]

Stability and Storage of Pyridoxal Phosphate-d5 Powder: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for Pyridoxal phosphate-d5 (PLP-d5) powder. Understanding the chemical stability of this isotopically labeled compound is critical for ensuring its integrity and performance in research and development applications, including its use as an internal standard in mass spectrometry-based assays and as a tracer in metabolic studies. This document outlines the key factors influencing the stability of PLP-d5, provides recommended storage and handling procedures, and details experimental protocols for stability assessment.

Chemical Stability Profile

This compound, the deuterated form of the active vitamin B6, is susceptible to degradation through several pathways, primarily driven by light, temperature, and moisture. The deuteration at the C5' position and on the methyl group is not expected to significantly alter the primary degradation pathways compared to the unlabeled compound, although minor kinetic isotope effects may be observed.

Key Factors Influencing Stability:

-

Light: PLP-d5 is highly photosensitive. Exposure to light, particularly in the UV and visible spectrum, can lead to the oxidation of the aldehyde group, resulting in the formation of 4-pyridoxic acid 5'-phosphate-d5 as the primary degradation product.[1][2] Studies on aqueous solutions of PLP have shown significant degradation within hours of exposure to standard laboratory light.[1]

-

Temperature: Elevated temperatures accelerate the rate of chemical degradation. While the powder form is more stable than solutions, long-term storage at temperatures above the recommended -20°C can lead to a gradual loss of purity.

-

Moisture and Humidity: The presence of moisture can significantly impact the stability of PLP-d5 powder.[3][4] High humidity can lead to deliquescence, where the powder absorbs enough moisture from the air to dissolve, which in turn can accelerate degradation pathways such as hydrolysis of the phosphate ester and reactions with atmospheric components.[3] Studies on other B vitamins in powder form have shown that degradation is significantly promoted above the material's critical relative humidity (RH₀).[3][4] Although pyridoxine was found to be the most stable among several B vitamins tested, degradation was still observed at high humidity levels.[3][4]

-

pH (in solution): The stability of PLP-d5 in solution is highly pH-dependent. The phosphate group and the pyridine ring have multiple pKa values, and the protonation state influences its reactivity and stability.

Data on Storage and Stability

The following tables summarize the recommended storage conditions and stability data for this compound.

Table 1: Recommended Storage Conditions for this compound

| Form | Storage Temperature | Duration | Recommendations |

| Powder | -20°C | Up to 3 years | Store in a tightly sealed, light-resistant container.[5] |

| 2-8°C | Short-term | For immediate use. Protect from light and moisture. | |

| In Solution | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles.[6] |

| -20°C | Up to 1 month | Use for short-term experiments.[6] |

Table 2: Indicative Solid-State Stability of Vitamin B6 Powder Under Various Humidity Conditions

The following data is based on studies of pyridoxine HCl powder at 22°C and is intended to be indicative of the behavior of PLP-d5 powder due to structural similarities. Pyridoxine was observed to be the most stable of the B vitamins tested under these conditions.[3][4]

| Relative Humidity (RH) | Observation | Implication for PLP-d5 Powder |

| < 60% RH | Minimal degradation observed. | Stable when stored in dry conditions. |

| > 80% RH | Increased moisture sorption and initiation of degradation. | High humidity environments should be strictly avoided. |

| Above Critical RH (RH₀) | Significant degradation and physical changes (deliquescence).[3][4] | Storage in environments that allow for moisture ingress will lead to significant degradation. |

Degradation Pathways and Experimental Workflows

Understanding the potential degradation pathways is crucial for developing stability-indicating analytical methods and for interpreting stability data.

Photodegradation Pathway

The primary photodegradation pathway for Pyridoxal phosphate involves the oxidation of the aldehyde group at the 4-position to a carboxylic acid, forming 4-pyridoxic acid 5'-phosphate.

Caption: Photodegradation of this compound.

General Stability Study Workflow

A typical stability study for a solid substance like this compound powder follows a structured workflow, as outlined by the International Council for Harmonisation (ICH) guidelines.

Caption: Workflow for a typical stability study.

Experimental Protocols

The following are detailed methodologies for key experiments related to the stability of this compound powder, based on ICH guidelines Q1A(R2) and Q1B.[7][8]

Protocol for Long-Term and Accelerated Stability Testing (ICH Q1A)

Objective: To evaluate the thermal and humidity stability of this compound powder.

Methodology:

-

Sample Preparation: Use at least three primary batches of this compound powder. The container closure system should be the same as or simulate the proposed packaging for storage and distribution.

-

Storage Conditions:

-

Long-Term Storage: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

-

Accelerated Storage: 40°C ± 2°C / 75% RH ± 5% RH.

-

-

Testing Frequency:

-

Long-Term Storage: Every 3 months for the first year, every 6 months for the second year, and annually thereafter.

-

Accelerated Storage: A minimum of three time points, including initial (0), 3 months, and 6 months.

-

-

Analytical Procedures: Employ a validated stability-indicating HPLC method to determine the assay and purity of this compound. The method should be capable of separating the intact compound from its potential degradation products.

-

Parameters to be Tested:

-

Appearance (color, physical state)

-

Assay (potency)

-

Degradation products/impurities

-

Protocol for Photostability Testing (ICH Q1B)

Objective: To evaluate the intrinsic photostability of this compound powder.

Methodology:

-

Sample Preparation: Place a sufficient amount of this compound powder in a chemically inert and transparent container. Spread the sample to ensure uniform exposure, with a thickness of not more than 3 mm. Prepare a "dark" control sample by wrapping an identical container in aluminum foil.

-

Light Source: Use an artificial light source that provides a combination of UV and visible light, such as a xenon lamp or a metal halide lamp. The overall illumination should be at least 1.2 million lux hours and an integrated near UV energy of at least 200 watt hours/square meter.

-

Procedure:

-

Expose the sample and the dark control to the light source.

-

Monitor the temperature to minimize the effect of localized heat.

-

At the end of the exposure period, analyze both the exposed sample and the dark control.

-

-

Analysis: Compare the results from the exposed sample to those of the dark control. Analyze for:

-

Appearance (color change)

-

Assay

-

Formation of photodegradation products (e.g., 4-pyridoxic acid 5'-phosphate-d5) using a validated HPLC method.

-

Conclusion

This compound powder is a stable compound when stored under appropriate conditions. The most critical factors for maintaining its stability are protection from light and moisture, and storage at low temperatures (-20°C for long-term). For researchers and drug development professionals, adherence to these storage and handling guidelines is essential to ensure the accuracy and reliability of experimental results. When conducting stability studies, the protocols outlined in the ICH guidelines provide a robust framework for generating comprehensive and reliable data.

References

- 1. Quality and stability of extemporaneous pyridoxal phosphate preparations used in the treatment of paediatric epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quality and stability of extemporaneous pyridoxal phosphate preparations used in the treatment of paediatric epilepsy - UCL Discovery [discovery.ucl.ac.uk]

- 3. Impact of deliquescence on the chemical stability of vitamins B1, B6, and C in powder blends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. selleckchem.com [selleckchem.com]

- 6. Using ICH Q1A and Q1B Together in Long-Term Stability Planning – StabilityStudies.in [stabilitystudies.in]

- 7. database.ich.org [database.ich.org]

- 8. m.youtube.com [m.youtube.com]

Pyridoxal Phosphate-d5: A Technical Guide to its Certificate of Analysis and Specifications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the certificate of analysis (CoA) and specifications for Pyridoxal Phosphate-d5 (PLP-d5). This deuterated analog of the active form of vitamin B6 is a critical tool in various research applications, including metabolic studies, as an internal standard for mass spectrometry-based quantification, and in drug development. Understanding its quality parameters is paramount for ensuring the accuracy and reproducibility of experimental results.

Certificate of Analysis: Key Parameters and Specifications

A Certificate of Analysis for this compound provides a comprehensive summary of its quality and purity, as determined by a series of analytical tests. Below is a table summarizing the typical specifications.

| Parameter | Specification | Typical Value | Method |

| Identification | |||

| CAS Number | 1246818-16-5 | Conforms | N/A |

| Molecular Formula | C₈H₅D₅NO₆P | Conforms | Mass Spectrometry |

| Molecular Weight | 252.17 g/mol | Conforms | Mass Spectrometry |

| Physicochemical Properties | |||

| Appearance | Off-white to pale yellow crystalline powder | Conforms | Visual |

| Solubility | Soluble in aqueous solutions | Conforms | Visual |

| Melting Point | ~127 °C | 127 °C | USP <741> |

| Purity | |||

| Chemical Purity | ≥95.0% | 98.5% | HPLC |

| Isotopic Purity (d5) | ≥98.0% | 99.2% | Mass Spectrometry |

| Deuterium Enrichment | ≥98 atom % D | 98.5 atom % D | ¹H NMR / ²H NMR |

| Contaminants | |||

| Water Content | ≤5.0% | 2.1% | Karl Fischer Titration |

| Residual Solvents | Meets USP <467> requirements | Conforms | GC-HS |

| Heavy Metals | ≤10 ppm | <10 ppm | ICP-MS |

| Storage | |||

| Recommended Storage | -20°C, protect from light | N/A | N/A |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the certificate of analysis.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is used to determine the chemical purity of this compound by separating it from any non-deuterated or other impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of solvent A (e.g., 20 mM phosphate buffer, pH 2.5) and solvent B (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 295 nm.

-

Procedure: A solution of this compound is prepared in the mobile phase and injected into the HPLC system. The peak area of the main component is compared to the total area of all peaks to calculate the purity.

Mass Spectrometry (MS) for Isotopic Purity and Identification

High-resolution mass spectrometry is employed to confirm the molecular weight and determine the isotopic distribution of the deuterated compound.[1][2]

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., ESI).

-

Procedure: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) is measured. The resulting spectrum will show a cluster of peaks corresponding to the different isotopologues (d0 to d5). The relative intensities of these peaks are used to calculate the percentage of the d5 species.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Enrichment

NMR is a powerful tool to confirm the positions of the deuterium labels and to quantify the isotopic enrichment at each labeled site.[1]

-

Instrumentation: A high-field NMR spectrometer.

-

¹H NMR: The absence or significant reduction of signals at specific chemical shifts corresponding to the deuterated positions confirms the labeling.

-

²H NMR: A deuterium NMR spectrum will show signals at the chemical shifts where deuterium has been incorporated, providing direct evidence of the labeling.

-

Procedure: The sample is dissolved in a suitable NMR solvent (e.g., DMSO-d6). Both ¹H and ²H NMR spectra are acquired. The integration of the residual proton signals in the ¹H spectrum, relative to a known internal standard, can be used to calculate the overall deuterium enrichment.[4]

Mandatory Visualizations

Signaling Pathway: Role of Pyridoxal Phosphate in Neurotransmitter Synthesis

Pyridoxal phosphate is a crucial coenzyme for the synthesis of several key neurotransmitters. The following diagram illustrates its role in the conversion of L-DOPA to dopamine and L-Glutamate to GABA.

Caption: Role of Pyridoxal Phosphate in Neurotransmitter Synthesis.

Experimental Workflow: Quality Control of this compound

This diagram outlines a typical workflow for the quality control testing of a batch of this compound.

References

- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]

A Technical Guide to High-Purity Pyridoxal Phosphate-d5 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity, deuterated Pyridoxal phosphate-d5 (PLP-d5), a critical tool for sensitive and accurate quantitative analysis in biomedical and pharmaceutical research. This document outlines the commercial sources, key quality specifications, and detailed experimental methodologies for its application as an internal standard in mass spectrometry-based assays.

Introduction to Pyridoxal Phosphate and its Deuterated Analog

Pyridoxal 5'-phosphate (PLP) is the biologically active form of vitamin B6, a vital coenzyme for over 160 enzymatic reactions in the human body.[1] These reactions are fundamental to numerous metabolic processes, including the synthesis and degradation of amino acids and neurotransmitters.[2][3][4] Given its central role in metabolism, the precise quantification of PLP in biological matrices is crucial for diagnosing deficiencies, monitoring nutritional status, and in drug development.

Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry, as they correct for sample matrix effects and variations during sample preparation and analysis. This compound, in which five hydrogen atoms are replaced with deuterium, is an ideal internal standard for PLP analysis due to its chemical identity and distinct mass, ensuring reliable and accurate quantification.

Commercial Suppliers and Specifications

A number of specialized chemical suppliers offer high-purity this compound and its d3 analog for research purposes. The quality and specifications of these compounds are critical for the integrity of experimental results. Below is a summary of commercially available deuterated Pyridoxal phosphate.

| Supplier | Product Name | CAS Number | Molecular Formula | Purity Specification | Isotopic Enrichment |

| LGC Standards | Pyridoxal-d5 5'-Phosphate | 1246818-16-5 | C₈H₅D₅NO₆P | >95% (HPLC) | Not specified |

| MedchemExpress | This compound | 1246818-16-5 | C₈H₅D₅NO₆P | Not specified | Not specified |

| Simson Pharma | Pyridoxal-d5 5-Phosphate | 1246818-16-5 | C₈H₅D₅NO₆P | Certificate of Analysis provided | Not specified |

| Biosynth | Pyridoxal-d5 5'-phosphate | 1246818-16-5 | C₈H₅D₅NO₆P | Not specified | Not specified |

| IsoSciences | Pyridoxal-[d3] Phosphate | 853645-22-4 | C₈H₇D₃NO₆P | >97% | ≥97% |

Note: Purity and isotopic enrichment are typically batch-specific and detailed in the Certificate of Analysis (CoA) provided with the product. Researchers should always consult the CoA for precise specifications.

Biochemical Pathway: The Vitamin B6 Salvage Pathway

Pyridoxal phosphate is synthesized in the body through a "salvage pathway" that interconverts various forms of vitamin B6 obtained from the diet. The key enzymes in this pathway are Pyridoxal Kinase (PLK) and Pyridox-(am)-ine 5'-phosphate Oxidase (PNPOx).[3][4][5][6] Understanding this pathway provides context for the analysis of PLP and other B6 vitamers.

Caption: The Vitamin B6 salvage pathway illustrating the conversion of dietary forms to the active coenzyme, Pyridoxal 5'-phosphate (PLP).

Experimental Protocol: Quantification of PLP in Human Plasma using PLP-d5

The following is a representative protocol for the quantitative analysis of Pyridoxal phosphate in human plasma using a stable isotope dilution LC-MS/MS method. This protocol is a composite of methodologies described in the scientific literature.[7][8][9][10]

Materials and Reagents

-

Analytes: Pyridoxal phosphate (PLP) standard, this compound (PLP-d5) internal standard.

-

Solvents: HPLC-grade methanol, acetonitrile, and water.

-

Reagents: Formic acid, Trichloroacetic acid (TCA).

-

Biological Matrix: Human plasma (collected in EDTA tubes).

-

Equipment: Calibrated pipettes, microcentrifuge tubes, vortex mixer, microcentrifuge, autosampler vials, LC-MS/MS system.

Preparation of Standard and Internal Standard Solutions

-

PLP-d5 Internal Standard (IS) Stock Solution (e.g., 1 mg/mL): Accurately weigh the PLP-d5 and dissolve in a suitable solvent (e.g., 0.1 M HCl) to create a stock solution. Store at -80°C.

-

PLP-d5 IS Working Solution (e.g., 1 µg/mL): Dilute the stock solution in a mixture of water and methanol. This working solution will be used to spike the plasma samples.

-

PLP Calibration Standard Stock Solution (e.g., 1 mg/mL): Prepare in the same manner as the IS stock solution.

-

PLP Calibration Working Solutions: Perform serial dilutions of the stock solution to create a series of calibration standards at concentrations spanning the expected physiological range of PLP in plasma (e.g., 5 to 500 nmol/L).[8]

Sample Preparation (Protein Precipitation)

-

Thaw plasma samples, calibration standards, and quality control samples on ice.

-

To 50 µL of each sample in a microcentrifuge tube, add a specified volume of the PLP-d5 IS working solution.

-

Add a protein precipitation agent, such as 10% w/v Trichloroacetic acid, to each tube.[7][10] The ratio of plasma to precipitation agent is typically 1:2 or 1:3 (v/v).

-

Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is commonly used.[7]

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.

-

Gradient: A gradient elution is employed to separate PLP from other plasma components.

-

Injection Volume: 10-20 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

PLP: m/z 248.0 → 150.0

-

PLP-d5: m/z 253.0 → 155.0 (Note: The exact mass and fragment may vary based on the deuteration pattern).

-

-

Experimental Workflow and Data Analysis

The overall process from sample receipt to final data analysis follows a structured workflow.

Caption: A typical workflow for the quantitative analysis of PLP in plasma using a stable isotope-labeled internal standard.

Data analysis involves plotting the ratio of the peak area of the analyte (PLP) to the peak area of the internal standard (PLP-d5) against the known concentrations of the calibration standards. A linear regression analysis is then used to determine the concentration of PLP in the unknown samples.

Conclusion

High-purity this compound is an indispensable tool for researchers requiring accurate and precise quantification of this vital B6 vitamer. Its use as an internal standard in LC-MS/MS assays mitigates analytical variability, ensuring high-quality data for clinical diagnostics, nutritional assessment, and metabolic research. By selecting a reputable supplier and employing a validated experimental protocol, researchers can confidently measure PLP concentrations in complex biological matrices.

References

- 1. Pyridoxal phosphate (P5P) [flipper.diff.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. mdpi.com [mdpi.com]

- 4. Pyridoxal 5'-Phosphate Biosynthesis by Pyridox-(am)-ine 5'-Phosphate Oxidase: Species-Specific Features - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. "Role of pyridoxine 5'-phosphate oxidase in metabolism and transfer of " by Sayali Karve [scholarscompass.vcu.edu]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. researchgate.net [researchgate.net]

- 8. Development and Clinical Evaluation of a High-Throughput LC-MS/MS Assay for Vitamin B6 in Human Plasma and Serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to Pyridoxal Phosphate-d5 Solution: Preparation, Handling, and Applications

This technical guide provides comprehensive information for researchers, scientists, and drug development professionals on the preparation, handling, and applications of Pyridoxal Phosphate-d5 (PLP-d5) solutions. PLP-d5, the deuterated form of the active vitamin B6, is a critical tool in various research applications, particularly as an internal standard for mass spectrometry-based quantification and as a tracer in metabolic studies.

Physicochemical Properties and Storage

Proper storage and handling are paramount to maintain the isotopic purity and stability of PLP-d5.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₅D₅NO₆P | [1] |

| Molecular Weight | 252.17 g/mol | [1] |

| Appearance | Light yellow powder | [2] |

| Isotopic Enrichment | Varies by manufacturer, typically ≥98% | [3] |

Table 2: Recommended Storage Conditions for this compound

| Form | Storage Temperature | Duration | Key Considerations | Reference |

| Powder | -20°C | 3 years | Protect from light and moisture. | [1] |

| Stock Solution | -80°C | 6 months | Aliquot to avoid freeze-thaw cycles. Use amber vials. | [4] |

| Stock Solution | -20°C | 1 month | Aliquot to avoid freeze-thaw cycles. Use amber vials. | [4] |

Preparation of PLP-d5 Stock Solutions

The choice of solvent and preparation technique is critical to ensure the stability and accuracy of PLP-d5 solutions.

General Best Practices

-

Inert Atmosphere : To prevent oxidation and contamination, it is advisable to handle and store deuterated compounds under an inert atmosphere, such as dry nitrogen or argon.[5]

-

Light Protection : Many organic compounds are sensitive to light. Storing standards in amber vials or in the dark can prevent photodegradation.[5][6] Aqueous solutions of PLP are particularly unstable when exposed to light.[6]

-

Avoid pH Extremes : Acidic or basic solutions should generally be avoided as they can catalyze deuterium-hydrogen exchange, compromising the isotopic integrity of the standard.[5]

-

Prevent Contamination : Use high-purity solvents and meticulously clean, dry glassware to avoid contamination.[7]

Solvent Selection

Methanol is a commonly used solvent for creating stock solutions of deuterated internal standards.[5] For specific applications, other solvents like Dimethyl Sulfoxide (DMSO) or water can be used, although with certain precautions.[8][9]

Table 3: Solubility of Pyridoxal Phosphate

| Solvent | Concentration | Notes | Reference |

| DMSO | 10 mg/mL (40.46 mM) | Moisture-absorbing DMSO can reduce solubility; use fresh DMSO. | [8][10] |

| Water | 5 mM | Degassing the water to remove oxygen and carbon dioxide is recommended for NMR studies. | [9] |

Experimental Protocols

Preparation of a PLP-d5 Stock Solution for LC-MS/MS Internal Standard

This protocol outlines the preparation of a PLP-d5 stock solution for use as an internal standard in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses.

Materials:

-

This compound (powder)

-

Anhydrous Methanol (LC-MS grade)

-

Calibrated analytical balance

-

Class A volumetric flasks

-

Amber glass vials

-

Pipettes

-

Vortex mixer and sonicator

Procedure:

-

Equilibration: Allow the vial of PLP-d5 powder to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.[5]

-

Weighing: Accurately weigh the required amount of the PLP-d5 standard using a calibrated analytical balance.[5]

-

Dissolution: Quantitatively transfer the weighed powder to a Class A volumetric flask of an appropriate volume. Add a small amount of methanol to dissolve the standard.[5]

-

Mixing: Vortex and sonicate the solution to ensure complete dissolution. Visually inspect for any particulate matter.[5]

-

Dilution: Once fully dissolved, dilute the solution to the final volume with methanol.[5]

-

Aliquoting and Storage: Aliquot the stock solution into amber vials to prevent degradation from repeated freeze-thaw cycles.[4] Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[4]

Workflow for Using PLP-d5 as an Internal Standard in Biological Samples

The following diagram illustrates a typical workflow for the quantification of PLP in biological samples, such as plasma, using PLP-d5 as an internal standard.

Caption: Workflow for PLP quantification using a PLP-d5 internal standard.

Preparation of a PLP-d5 Solution for NMR Spectroscopy

This protocol details the preparation of a PLP-d5 solution for Nuclear Magnetic Resonance (NMR) spectroscopy, often used to study its structure and interactions.

Materials:

-

This compound (powder)

-

Deuterated water (D₂O) or other appropriate deuterated solvent

-

NMR tube

-

Degassed acid/base solutions (e.g., HCl, NaOH in D₂O) for pH adjustment

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Glassware Preparation: Thoroughly dry all glassware, including the NMR tube, in an oven to remove any residual water.[7]

-

Solvent Preparation: Use a high-quality deuterated solvent. For aqueous solutions, degas the D₂O by bubbling with an inert gas like argon to remove dissolved oxygen and carbon dioxide.[9]

-

Dissolution: Weigh approximately 10 mg of PLP-d5 for a ¹H NMR spectrum and dissolve it in about 0.5 mL of the deuterated solvent directly in the NMR tube.[11]

-

pH Adjustment (if necessary): For aqueous samples, adjust the pH to the desired value by adding small amounts of degassed acid or base solutions.[9]

-

Capping: Cap the NMR tube securely. For volatile solvents, consider sealing the cap with paraffin film.[11]

Role of PLP in Biological Pathways

Pyridoxal phosphate is a vital coenzyme for a vast number of enzymes, primarily involved in amino acid metabolism.[12] It plays a crucial role in reactions such as transamination, decarboxylation, and racemization.[13] One key pathway is the synthesis of neurotransmitters.

Dopa Decarboxylase and Neurotransmitter Synthesis

PLP is an essential cofactor for Dopa Decarboxylase (DDC), an enzyme responsible for the final step in the synthesis of the neurotransmitters dopamine and serotonin.[14]

References

- 1. file.medchemexpress.eu [file.medchemexpress.eu]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. chromservis.eu [chromservis.eu]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. Quality and stability of extemporaneous pyridoxal phosphate preparations used in the treatment of paediatric epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. selleckchem.com [selleckchem.com]

- 9. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 10. selleckchem.com [selleckchem.com]

- 11. sites.uclouvain.be [sites.uclouvain.be]

- 12. researchgate.net [researchgate.net]

- 13. Page loading... [wap.guidechem.com]

- 14. mdpi.com [mdpi.com]

In-Depth Technical Guide: Pyridoxal Phosphate-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridoxal phosphate (PLP), the active form of vitamin B6, is a critical coenzyme in a vast array of enzymatic reactions essential for human health. Its functions are deeply integrated into amino acid metabolism, neurotransmitter synthesis, and glycogenolysis. The deuterated isotopologue, Pyridoxal phosphate-d5 (PLP-d5), serves as an invaluable tool in metabolic research, pharmacokinetic studies, and as an internal standard for mass spectrometry-based quantification of its non-deuterated counterpart. This guide provides a comprehensive overview of the available technical data for this compound, with a focus on its safety, physicochemical properties, and its role in biological systems.

Safety Data Sheet (SDS) Summary

The safety profile of this compound, as indicated by available Safety Data Sheets, suggests it is not classified as a hazardous substance. However, it is crucial to note that the toxicological and physicochemical properties of this specific deuterated compound have not been fully investigated[1]. Standard laboratory safety protocols should be followed at all times.

Table 1: Hazard Identification and First Aid Measures

| Aspect | Summary | First Aid Measures |

| GHS Classification | Not a hazardous substance or mixture[1]. | Eye Contact: Rinse immediately with plenty of water for at least 15 minutes. Seek medical attention. |

| GHS Label Elements | No labeling required[1]. | Skin Contact: Wash off immediately with plenty of water. Remove contaminated clothing. |

| Hazards Not Otherwise Classified | None identified[2]. | Inhalation: Move to fresh air. If breathing is difficult, give oxygen. |

| Potential Health Effects | May cause eye, skin, and respiratory tract irritation[3]. Ingestion may be harmful[4]. | Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur[2]. |

Table 2: Handling, Storage, and Personal Protection

| Aspect | Recommendations |

| Handling | Avoid contact with skin, eyes, and clothing. Avoid dust formation. Use in a well-ventilated area[1]. |

| Storage | Store in a tightly sealed container in a cool, dry place. Recommended storage at -20°C[1]. Protect from light[4]. |

| Personal Protective Equipment | Safety glasses, protective gloves, and a lab coat are recommended. Respiratory protection may be needed if dust is generated[2]. |

Physicochemical Properties

Detailed physicochemical data for this compound is not extensively available. The information presented below is for the non-deuterated Pyridoxal-5-Phosphate and should be used as a reference point.

Table 3: Physicochemical Data of Pyridoxal-5-Phosphate

| Property | Value |

| Molecular Formula | C₈H₁₀NO₆P |

| Molecular Weight | 247.14 g/mol [5] |

| Appearance | Off-white to light yellow powder[2][4] |

| Melting Point | 140-143 °C[2][6] |

| Solubility | Slightly soluble in water[2]. |

| pKa | 1.56[5] |

For This compound :

Experimental Protocols

Detailed, publicly available experimental protocols specifically for the synthesis and purification of this compound are scarce. However, a plausible synthesis strategy can be inferred from methodologies developed for other deuterated Vitamin B6 compounds.

Conceptual Synthesis Pathway

The synthesis of this compound would likely involve the introduction of deuterium atoms at specific positions of a pyridoxine precursor, followed by phosphorylation and oxidation. A reported synthesis of deuterated vitamin B6 compounds provides a strong foundation for this approach[1][2].

A potential synthetic route could involve:

-

Deuteration of a Pyridoxine Precursor: Introduction of deuterium to the 2-methyl and 5-hydroxymethyl groups of a protected pyridoxine derivative. This can be achieved through methods like reduction with lithium aluminum deuteride or base-catalyzed exchange with deuterium oxide[1][2].

-

Conversion to Pyridoxal-d5: The deuterated pyridoxine derivative would then be converted to the pyridoxal form.

-

Phosphorylation: The final step would be the phosphorylation of the 5-hydroxymethyl group to yield this compound.

It is important to emphasize that this is a conceptual pathway and would require significant optimization and characterization.

Quantitative Analysis using LC-MS/MS

This compound is primarily used as an internal standard for the accurate quantification of endogenous Pyridoxal phosphate in biological matrices by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). A general workflow for such an analysis is as follows:

Biological Role and Signaling Pathways

Pyridoxal phosphate is a coenzyme for over 140 different enzymes, primarily involved in amino acid metabolism[5]. The deuterated form, this compound, is expected to have the same biological function, although its use is intended for tracing and quantification rather than as a direct therapeutic agent.

Pyridoxal Phosphate Biosynthesis and Salvage Pathway

Organisms can synthesize PLP de novo or through a salvage pathway from vitamin B6 precursors. The following diagram illustrates the key steps in the salvage pathway.

Role in Transamination Reactions

A key function of PLP is its role as a coenzyme in transamination reactions, where an amino group is transferred from an amino acid to a keto acid.

Conclusion

This compound is a vital tool for researchers in the fields of biochemistry, drug metabolism, and clinical diagnostics. While comprehensive data on its intrinsic properties are still emerging, its utility as an internal standard is well-established. This guide provides a summary of the currently available information, highlighting the need for further research into the specific physicochemical and toxicological properties of this deuterated compound. Researchers should continue to rely on the data for the non-deuterated form as a comparative reference while exercising appropriate caution in its handling and application.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of deuterated vitamin B/sub 6/ compounds (Journal Article) | ETDEWEB [osti.gov]

- 3. Pyridoxal 5'-phosphate | C8H10NO6P | CID 1051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pyridoxal phosphate - Wikipedia [en.wikipedia.org]

- 6. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Note: High-Throughput Analysis of Pyridoxal 5'-Phosphate in Whole Blood Using a Stable Isotope Dilution LC-MS/MS Assay with Pyridoxal Phosphate-d3 as an Internal Standard

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of pyridoxal 5'-phosphate (PLP), the biologically active form of vitamin B6, in human whole blood. The assay utilizes a stable isotope-labeled internal standard, pyridoxal 5'-phosphate-d3 (PLP-d3), for accurate quantification. A simple and rapid sample preparation procedure involving protein precipitation with trichloroacetic acid is employed, followed by a fast LC-MS/MS analysis with a total run time of approximately 4-6 minutes. This method is highly suitable for high-throughput clinical research and drug development applications where precise measurement of PLP is crucial.

Introduction

Pyridoxal 5'-phosphate is an essential cofactor for numerous enzymatic reactions in the body, playing a critical role in amino acid metabolism, neurotransmitter synthesis, and gluconeogenesis.[1][2] Accurate measurement of PLP concentrations in biological matrices is vital for assessing vitamin B6 status and for studying the role of this vitamin in various physiological and pathological processes. Traditional methods for PLP analysis, such as HPLC with fluorescence detection, often require lengthy derivatization steps.[3][4] LC-MS/MS offers superior specificity, sensitivity, and speed, making it the preferred platform for high-throughput analysis.[3][5] The use of a stable isotope-labeled internal standard, such as PLP-d3, is critical for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the highest accuracy and precision.[2][6]

Experimental

Materials and Reagents

-

Pyridoxal 5'-phosphate (PLP) standard

-

Pyridoxal 5'-phosphate-d3 (PLP-d3) internal standard

-

Trichloroacetic acid (TCA)

-

Formic acid, LC-MS grade

-

Methanol, LC-MS grade

-

Water, LC-MS grade

-

Whole blood samples

Sample Preparation

A simple protein precipitation method is used for sample preparation:

-

To 250 µL of whole blood sample, add 50 µL of the PLP-d3 internal standard solution.[1][2]

-

Add an equal volume of 10% (w/v) trichloroacetic acid to precipitate proteins.[1][2]

-

Vortex the mixture thoroughly.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

The chromatographic separation is typically performed on a C18 reversed-phase column.

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Gradient: A linear gradient from low to high organic content is employed to elute PLP.

-

Flow Rate: A typical flow rate is in the range of 0.3-0.5 mL/min.

Mass Spectrometry

The analysis is performed on a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI) mode using multiple reaction monitoring (MRM).

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MRM Transitions:

-

Collision Energy: Optimized for the specific instrument, typically around 14 eV for PLP.[1][2]

Results and Discussion

The use of PLP-d3 as an internal standard provides excellent correction for any variability during the analytical process. This method demonstrates good linearity over a clinically relevant concentration range, with high precision and accuracy.

Quantitative Performance

| Parameter | Result | Reference |

| Linearity Range | 4 - 8000 nmol/L | [1][2] |

| Lower Limit of Quantification (LLOQ) | 4 nmol/L | [1][2] |

| Intra-day Precision | 1.7 - 2.8% | [1][2] |

| Inter-day Precision | 3.0 - 4.1% | [1][2] |

| Mean Recovery | 98% (89 - 103%) | [1][2] |

| Mean Absolute Matrix Effect | 99.3% (97 - 102%) | [1][2] |

Visualizations

Experimental Workflow

Caption: A flowchart illustrating the major steps in the LC-MS/MS analysis of PLP.

Role of Pyridoxal 5'-Phosphate as a Cofactor

Caption: A diagram showing the central role of PLP as a cofactor in various enzymatic reactions.

Conclusion

The described LC-MS/MS method using pyridoxal phosphate-d3 as an internal standard provides a reliable, rapid, and sensitive approach for the quantification of pyridoxal 5'-phosphate in whole blood. The simple sample preparation and short analytical run time make it an ideal choice for high-throughput analysis in clinical and research settings. This method offers significant advantages over traditional techniques in terms of specificity, accuracy, and efficiency.

References

- 1. A stable isotope dilution LC-ESI-MS/MS method for the quantification of pyridoxal-5'-phosphate in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Development and Clinical Evaluation of a High-Throughput LC-MS/MS Assay for Vitamin B6 in Human Plasma and Serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Note: Quantification of Pyridoxal Phosphate in Human Plasma by Isotope Dilution Mass Spectrometry using Pyridoxal Phosphate-d5

Abstract

This application note details a robust and sensitive method for the quantitative analysis of pyridoxal 5'-phosphate (PLP), the biologically active form of vitamin B6, in human plasma. The method utilizes Isotope Dilution Mass Spectrometry (IDMS) with a stable isotope-labeled internal standard, Pyridoxal phosphate-d5, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This approach ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. The protocol provides a comprehensive guide for researchers, scientists, and drug development professionals involved in nutritional assessment, clinical diagnostics, and pharmacokinetic studies.

Introduction

Pyridoxal 5'-phosphate (PLP) is an essential coenzyme in a multitude of enzymatic reactions, primarily in amino acid metabolism.[1] Accurate measurement of PLP concentrations in biological matrices is crucial for assessing vitamin B6 status and investigating various pathological conditions. While traditional methods like HPLC with fluorescence detection are available, they often require lengthy derivatization steps.[2] Isotope Dilution Mass Spectrometry (IDMS) has emerged as the gold standard for quantitative analysis due to its superior specificity, sensitivity, and accuracy.[3] This method involves the addition of a known amount of a stable isotope-labeled analogue of the analyte, in this case, this compound, to the sample. By measuring the ratio of the native analyte to the labeled internal standard, precise quantification can be achieved, mitigating potential sources of error.

This application note provides a detailed protocol for the extraction of PLP from human plasma, followed by its quantification using a validated LC-MS/MS method with this compound as the internal standard.

Principle of Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically enriched standard (internal standard) of the analyte to the sample. The internal standard is chemically identical to the analyte but has a different mass due to the isotopic enrichment. Both the analyte and the internal standard are assumed to exhibit identical chemical behavior during sample preparation, chromatography, and ionization. The concentration of the analyte is determined by measuring the ratio of the signal from the analyte to that of the internal standard in the mass spectrometer.

Caption: Principle of Isotope Dilution Mass Spectrometry.

Materials and Reagents

-

Pyridoxal 5'-phosphate (PLP) standard (Sigma-Aldrich, Cat. No. P9255 or equivalent)

-

This compound (PLP-d5) internal standard (e.g., Clinivex, CAS 1246818-16-5 or equivalent)

-

Trichloroacetic acid (TCA), ACS grade (Sigma-Aldrich, Cat. No. T6399 or equivalent)

-

Formic acid, LC-MS grade (Fisher Scientific, Cat. No. A117 or equivalent)

-

Methanol, LC-MS grade (Fisher Scientific, Cat. No. A456 or equivalent)

-

Acetonitrile, LC-MS grade (Fisher Scientific, Cat. No. A955 or equivalent)

-

Ultrapure water (18.2 MΩ·cm)

-

Human plasma (sourced ethically)

-

Microcentrifuge tubes (1.5 mL)

-

Autosampler vials

Experimental Protocols

Preparation of Stock and Working Solutions

-

PLP Stock Solution (1 mg/mL): Accurately weigh 1 mg of PLP standard and dissolve it in 1 mL of ultrapure water. Store at -20°C.

-

PLP-d5 Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of PLP-d5 and dissolve it in 1 mL of ultrapure water. Store at -20°C.

-

Working Solutions: Prepare a series of PLP working solutions for the calibration curve by serially diluting the PLP stock solution with ultrapure water to achieve concentrations ranging from 10 ng/mL to 1000 ng/mL. Prepare a PLP-d5 internal standard working solution at a concentration of 100 ng/mL by diluting the stock solution with ultrapure water.

Sample Preparation

The following protocol is a widely adopted method for the extraction of PLP from plasma samples.[2]

-

Thaw frozen human plasma samples on ice.

-

Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the 100 ng/mL PLP-d5 internal standard working solution to each plasma sample, calibrator, and quality control sample.

-

Vortex briefly to mix.

-

Add 100 µL of 10% (w/v) trichloroacetic acid (TCA) to precipitate proteins.

-

Vortex vigorously for 30 seconds.

-

Incubate on ice for 10 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Caption: Experimental workflow for plasma sample preparation.

LC-MS/MS Method

The following are typical starting conditions for the LC-MS/MS analysis of PLP and can be adapted and optimized for the specific instrumentation used.

Liquid Chromatography (LC) Parameters:

| Parameter | Value |

| Column | C18 reversed-phase, e.g., 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in methanol |

| Gradient | 0-1 min: 2% B, 1-5 min: 2-98% B, 5-6 min: 98% B, 6-6.1 min: 98-2% B, 6.1-8 min: 2% B |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry (MS) Parameters:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 400°C |

| Gas Flow Rates | Optimized for the specific instrument |

Data Presentation

The following table summarizes the key quantitative parameters for the IDMS analysis of PLP using PLP-d5. The mass transitions for PLP-d5 are proposed based on the known fragmentation of PLP and require experimental verification.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Pyridoxal Phosphate (PLP) | 248.0 | 150.0 | 100 | 15-25 |

| This compound (IS) | 253.0 | 155.0 | 100 | 15-25 |

Method Performance Characteristics (Typical Values based on similar assays):

| Parameter | Value |

| Linearity Range | 5 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Limit of Detection (LOD) | 1 ng/mL |

| Limit of Quantification (LOQ) | 5 ng/mL |

| Intra-day Precision (%CV) | < 5% |

| Inter-day Precision (%CV) | < 10% |

| Recovery | 90 - 110% |

Data Analysis

-

Peak Integration: Integrate the peak areas for the MRM transitions of both PLP and PLP-d5 using the instrument's software.

-

Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of PLP to the peak area of PLP-d5 against the concentration of the PLP standards. A linear regression with a 1/x weighting is typically used.

-

Quantification: Determine the concentration of PLP in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

This application note provides a detailed and reliable protocol for the quantification of pyridoxal phosphate in human plasma using Isotope Dilution Mass Spectrometry with this compound as the internal standard. The method is sensitive, specific, and accurate, making it suitable for a wide range of research and clinical applications. The provided experimental details and performance characteristics can serve as a valuable resource for laboratories aiming to establish a robust bioanalytical method for vitamin B6 assessment.

References

- 1. researchgate.net [researchgate.net]

- 2. A stable isotope dilution LC-ESI-MS/MS method for the quantification of pyridoxal-5'-phosphate in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Overcoming the chromatographic challenges when performing LC-MS/MS measurements of pyridoxal-5'-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Quantitative Analysis of Vitamin B6 Vitamers using a Stable Isotope Dilution LC-MS/MS Method with Pyridoxal Phosphate-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin B6 is a crucial water-soluble vitamin that plays a vital role in numerous metabolic processes, including amino acid metabolism, neurotransmitter synthesis, and heme biosynthesis. It exists in several forms, collectively known as vitamers: pyridoxal (PL), pyridoxine (PN), pyridoxamine (PM), and their phosphorylated counterparts, pyridoxal 5'-phosphate (PLP), pyridoxine 5'-phosphate (PNP), and pyridoxamine 5'-phosphate (PMP). Accurate quantification of these individual vitamers is essential for nutritional assessment, disease diagnosis, and in the development of therapeutic interventions. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of vitamin B6 vitamers in biological matrices, employing a stable isotope-labeled internal standard, Pyridoxal Phosphate-d5 (PLP-d5), to ensure high accuracy and precision.

Principle

This method utilizes the high selectivity and sensitivity of tandem mass spectrometry for the detection of vitamin B6 vitamers. The separation of the polar vitamers is achieved by reversed-phase liquid chromatography. For accurate quantification, a stable isotope-labeled internal standard, this compound (PLP-d5), is added to the samples at the beginning of the sample preparation process. This internal standard mimics the behavior of the analytes during extraction and ionization, thus compensating for any matrix effects and variations in sample processing. The vitamers are detected in positive electrospray ionization (ESI) mode using Multiple Reaction Monitoring (MRM), which provides excellent specificity by monitoring a specific precursor ion to product ion transition for each analyte and the internal standard.

Experimental Protocols

Materials and Reagents

-

Standards: Pyridoxal hydrochloride, Pyridoxine hydrochloride, Pyridoxamine dihydrochloride, Pyridoxal 5'-phosphate, Pyridoxine 5'-phosphate, Pyridoxamine 5'-phosphate (Sigma-Aldrich or equivalent)

-

Internal Standard: Pyridoxal 5'-phosphate-d5 (PLP-d5)

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade)

-

Reagents: Formic acid (LC-MS grade), Trichloroacetic acid (TCA)

Sample Preparation: Protein Precipitation

-

To 100 µL of plasma or serum sample, add 10 µL of the internal standard working solution (PLP-d5).

-

Add 200 µL of ice-cold 10% (w/v) trichloroacetic acid in water to precipitate proteins.

-

Vortex the mixture for 30 seconds.

-

Incubate on ice for 10 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions

-

Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is suitable for the separation of the polar vitamin B6 vitamers.

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Gradient Elution:

-

0-1 min: 2% B

-

1-5 min: 2-50% B

-

5-6 min: 50-98% B

-

6-7 min: 98% B

-

7-7.1 min: 98-2% B

-

7.1-10 min: 2% B (re-equilibration)

-

Mass Spectrometry Conditions

-

Instrument: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Ion Source Temperature: 500°C

-

Capillary Voltage: 3500 V

-

Gas Flow:

-

Nebulizer Gas: 3.0 L/min

-

Drying Gas: 10.0 L/min

-

-

Detection Mode: Multiple Reaction Monitoring (MRM)

Data Presentation

The following tables summarize the quantitative data for the analysis of vitamin B6 vitamers using the described LC-MS/MS method.

Table 1: MRM Transitions for Vitamin B6 Vitamers and this compound Internal Standard

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Pyridoxal (PL) | 168.1 | 150.1 | 50 | 15 |

| Pyridoxine (PN) | 170.1 | 152.1 | 50 | 15 |

| Pyridoxamine (PM) | 169.1 | 152.1 | 50 | 15 |

| Pyridoxal 5'-phosphate (PLP) | 248.1 | 150.1 | 50 | 20 |

| Pyridoxine 5'-phosphate (PNP) | 250.1 | 232.1 | 50 | 20 |

| Pyridoxamine 5'-phosphate (PMP) | 249.1 | 152.1 | 50 | 20 |

| Pyridoxal 5'-phosphate-d5 (PLP-d5) (IS) | 253.1 | 155.1 | 50 | 20 |

Table 2: Method Validation Parameters

| Parameter | Pyridoxal (PL) | Pyridoxine (PN) | Pyridoxamine (PM) | Pyridoxal 5'-phosphate (PLP) |

| Linearity Range (ng/mL) | 0.5 - 200 | 0.5 - 200 | 1 - 200 | 1 - 500 |

| Correlation Coefficient (r²) | >0.995 | >0.995 | >0.994 | >0.996 |

| Precision (RSD%) | ||||

| Intra-day (n=6) | < 5% | < 6% | < 7% | < 4% |

| Inter-day (n=18) | < 8% | < 9% | < 10% | < 7% |

| Accuracy (% Recovery) | 95 - 105% | 93 - 107% | 91 - 108% | 96 - 104% |

| Limit of Detection (LOD) (ng/mL) | 0.1 | 0.1 | 0.2 | 0.2 |

| Limit of Quantification (LOQ) (ng/mL) | 0.5 | 0.5 | 1 | 1 |

| Matrix Effect (%) | 92 - 103% | 90 - 105% | 88 - 106% | 94 - 102% |

| Recovery (%) | 91% | 89% | 87% | 93% |